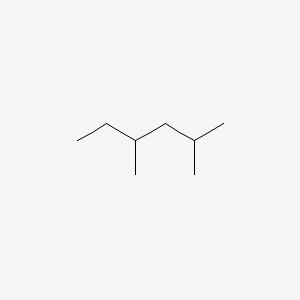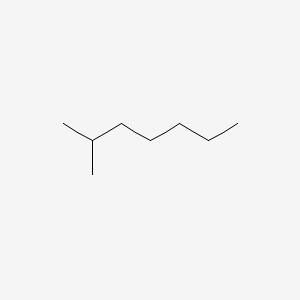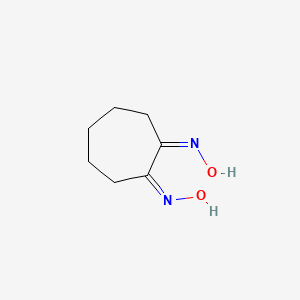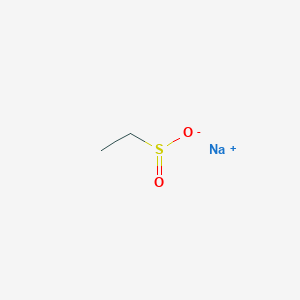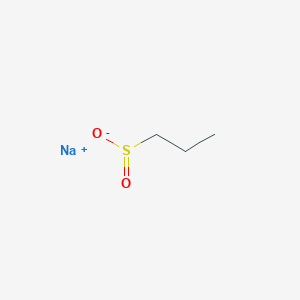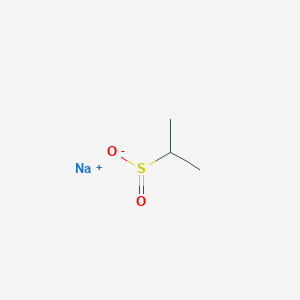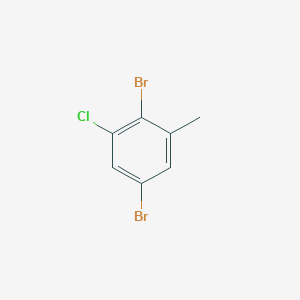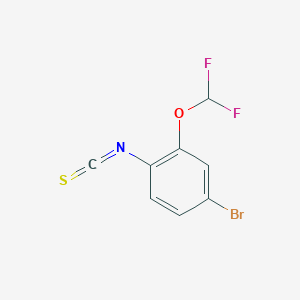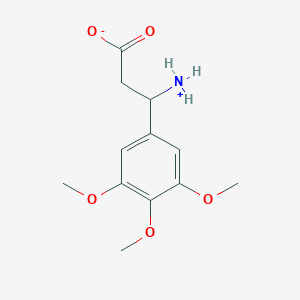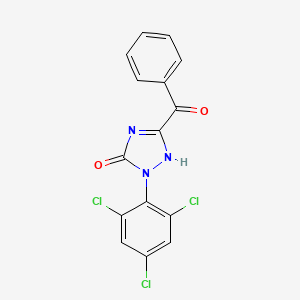
5-benzoyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “5-benzoyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is characterized by its unique chemical structure and properties, which make it of interest in various fields of scientific research and industrial applications.
Analyse Chemischer Reaktionen
5-benzoyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-one undergoes various types of chemical reactions, including but not limited to:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond, using reagents such as hydrogen gas or halogens.
Common reagents and conditions used in these reactions vary depending on the specific transformation desired. Major products formed from these reactions include derivatives of the original compound, which may have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
5-benzoyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies to understand its interactions with biological molecules and its effects on biological systems.
Medicine: Research may focus on its potential therapeutic effects, including its use as a drug candidate or in drug development.
Industry: The compound may be used in the production of materials, chemicals, or other industrial products.
Wirkmechanismus
The mechanism of action of 5-benzoyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects in biological pathways.
Vergleich Mit ähnlichen Verbindungen
5-benzoyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but differences in their chemical structure can lead to variations in their properties and applications. Some similar compounds include those with related chemical backbones or functional groups, which may exhibit different reactivity, biological activity, or industrial uses.
Eigenschaften
IUPAC Name |
5-benzoyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3O2/c16-9-6-10(17)12(11(18)7-9)21-15(23)19-14(20-21)13(22)8-4-2-1-3-5-8/h1-7H,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROJUYSUUWXIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride](/img/structure/B7779897.png)


